molecular formula C17H17NO B253437 1-(4-Biphenylylcarbonyl)pyrrolidine

1-(4-Biphenylylcarbonyl)pyrrolidine

Cat. No.: B253437
M. Wt: 251.32 g/mol
InChI Key: AJRXXFNCVVTBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Biphenylylcarbonyl)pyrrolidine is a pyrrolidine derivative characterized by a biphenyl carbonyl group attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.31 g/mol. Pyrrolidine derivatives are widely studied for their pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRXXFNCVVTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 1-(4-Biphenylylcarbonyl)pyrrolidine with structurally and functionally related pyrrolidine derivatives.

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₁₇H₁₅NO 249.31 Biphenyl carbonyl High lipophilicity, aromatic π-system
1-(3,5-Dibromophenyl)pyrrolidine C₁₀H₁₁Br₂N 305.01 Dibromophenyl Increased halogen-induced polarity
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine C₁₁H₁₄BrNO₂S 304.20 Sulfonyl, bromo, methyl Polar sulfonyl group, moderate stability
1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]pyrrolidine Complex ~450 (estimated) Oxo, triene, methylenedioxy Extended conjugation for enzyme binding
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) C₁₅H₂₁N 215.34 Cyclohexyl, phenyl Hallucinogenic, high CNS activity
Key Observations:
  • Lipophilicity : The biphenylylcarbonyl group in the target compound likely enhances lipophilicity compared to halogenated (e.g., dibromophenyl) or sulfonyl-containing analogs, favoring passive cellular uptake.
  • Conjugation : The triene and methylenedioxy groups in 1-[1-Oxo-9...]pyrrolidine enable π-π stacking with enzyme active sites, a feature shared with the biphenyl system in the target compound .
Table 2: Pharmacological and Functional Comparison
Compound Name Biological Activity/Application Mechanism/Notes
This compound Potential enzyme inhibitor (inferred) Biphenyl group may target aromatic enzyme pockets
1-(3,5-Dibromophenyl)pyrrolidine Research chemical Halogenation for reactivity studies
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine Drug intermediate Sulfonyl group aids in solubility
1-[1-Oxo-9...]pyrrolidine MAO-A inhibitor (Ki < 10 μM) Binds to monoamine oxidase A via extended conjugation
PCPy Hallucinogenic (Schedule I controlled) Acts as NMDA receptor antagonist
Key Observations:
  • Enzyme Inhibition: The biphenylylcarbonyl group’s aromaticity may mimic substrates of enzymes like monoamine oxidase (MAO) or kinases, similar to the MAO-A inhibitor 1-[1-Oxo-9...]pyrrolidine .
  • Structural-Activity Relationship (SAR): Minor structural changes drastically alter function.
  • Solubility vs. Activity : Sulfonyl-containing analogs (e.g., ) balance solubility and target engagement, whereas highly lipophilic compounds like the target may require formulation optimization.

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